Cas no 54301-34-7 (4-Chloro-1H-pyrazol-3-amine)

4-Chloro-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole core substituted with an amino group at the 3-position and a chlorine atom at the 4-position. This structure imparts reactivity suitable for use as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its functional groups enable selective modifications, making it valuable for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) or biologically active compounds. The compound exhibits stability under standard handling conditions and is compatible with a range of synthetic transformations, including nucleophilic substitutions and coupling reactions. Its purity and well-defined structure ensure consistent performance in research and industrial applications.
4-Chloro-1H-pyrazol-3-amine structure
4-Chloro-1H-pyrazol-3-amine structure
Product Name:4-Chloro-1H-pyrazol-3-amine
CAS No:54301-34-7
MF:C3H4ClN3
MW:117.536958694458
MDL:MFCD03419764
CID:842412
PubChem ID:13834974
Update Time:2025-08-04

4-Chloro-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1H-pyrazol-3-amine
    • 4-chloro-1H-pyrazol-3-amine hydrochloride
    • 4-Chloro-1H-pyrazol-5-amine
    • 3-Amino-4-chloropyrazole
    • 4-Chloro-5-aminopyrazole
    • F17330
    • DTXSID80550750
    • 54301-34-7
    • SCHEMBL5233670
    • FH-0225
    • 4-Chloro-1H-pyrazol-3-ylamine
    • MFCD03419764
    • STK349047
    • EN300-211465
    • 1H-Pyrazol-3-amine, 4-chloro-
    • 4-Chloro-1H-pyrazol-3-ylamine, AldrichCPR
    • AKOS015922345
    • 3-amino-4-chloro-1H-pyrazol
    • 4-chloro-3-aminopyrazole
    • CS-0112750
    • ZQJQHZKZIQYVIK-UHFFFAOYSA-N
    • AKOS000308187
    • MDL: MFCD03419764
    • Inchi: 1S/C3H4ClN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
    • InChI Key: ZQJQHZKZIQYVIK-UHFFFAOYSA-N
    • SMILES: ClC1C=NNC=1N

Computed Properties

  • Exact Mass: 117.0093748g/mol
  • Monoisotopic Mass: 117.0093748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 67.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.562±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 298.9±20.0 °C at 760 mmHg
  • Flash Point: 134.6±21.8 °C
  • Solubility: Slightly soluble (2.9 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-Chloro-1H-pyrazol-3-amine Security Information

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Additional information on 4-Chloro-1H-pyrazol-3-amine

Professional Introduction to 4-Chloro-1H-pyrazol-3-amine (CAS No. 54301-34-7)

4-Chloro-1H-pyrazol-3-amine is a significant compound in the field of pharmaceutical chemistry, widely recognized for its versatile applications in drug discovery and development. With the CAS number 54301-34-7, this heterocyclic amine has garnered considerable attention due to its structural properties and potential therapeutic benefits. This article delves into the compound's chemical characteristics, its role in modern medicinal chemistry, and recent advancements where it has been utilized.

The molecular structure of 4-Chloro-1H-pyrazol-3-amine consists of a pyrazole ring substituted with a chlorine atom at the 4-position and an amine group at the 3-position. This unique configuration makes it a valuable intermediate in synthesizing various bioactive molecules. The presence of the chlorine atom enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions, which is a common strategy in drug design.

In recent years, 4-Chloro-1H-pyrazol-3-amine has been extensively studied for its potential in developing novel therapeutic agents. One of the most notable areas of research involves its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the pyrazole scaffold into kinase inhibitors, researchers have been able to develop more selective and potent drugs.

A groundbreaking study published in Journal of Medicinal Chemistry highlighted the use of 4-Chloro-1H-pyrazol-3-amine as a key intermediate in the synthesis of a novel class of Janus kinase (JAK) inhibitors. These inhibitors have shown promise in treating autoimmune disorders by selectively inhibiting JAK enzymes, thereby modulating inflammatory responses. The study demonstrated that the chlorine substituent on the pyrazole ring facilitated efficient coupling reactions with various amine derivatives, leading to high yields of potent JAK inhibitors.

Furthermore, 4-Chloro-1H-pyrazol-3-amine has been explored in the development of antiviral agents. The pyrazole core is known for its ability to interact with viral proteases and polymerases, making it an ideal candidate for designing inhibitors that can disrupt viral replication cycles. A recent publication in Antiviral Research described the use of this compound in synthesizing a series of pyrazole-based protease inhibitors effective against HIV. The chlorine atom at the 4-position was found to enhance binding affinity to the target protease, leading to improved antiviral activity.

The compound's versatility also extends to its role in developing anticancer agents. Researchers have leveraged its reactivity to create small-molecule inhibitors that target specific oncogenic pathways. For instance, a study published in Cancer Research detailed the synthesis of several pyrazole derivatives derived from 4-Chloro-1H-pyrazol-3-amine that exhibited significant cytotoxic effects against various cancer cell lines. The amine group at the 3-position allowed for further modifications, enabling researchers to fine-tune the compounds' pharmacokinetic properties and improve their therapeutic efficacy.

In addition to its applications in drug development, 4-Chloro-1H-pyrazol-3-amine has found utility in materials science. Its ability to form coordination complexes with metal ions has led to studies exploring its potential as a ligand in catalytic systems. These complexes have shown promise in facilitating various organic transformations, including cross-coupling reactions that are essential for constructing complex molecular architectures.

The synthesis of 4-Chloro-1H-pyrazol-3-amine itself is another area of interest. Modern synthetic methodologies have enabled more efficient and sustainable production processes. For example, catalytic chlorination techniques have been developed to introduce the chlorine atom at the 4-position with high selectivity and minimal byproducts. These advancements not only improve yield but also align with green chemistry principles by reducing waste and energy consumption.

The future prospects of 4-Chloro-1H-pyrazol-3-amine are promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. Innovations such as computational modeling and high-throughput screening are being employed to identify new derivatives with enhanced biological activity. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly critical role in developing next-generation therapeutics.

In conclusion, 4-Chloro-1H-pyrazol-3-amine, identified by its CAS number 54301-34-7, is a multifaceted compound with significant implications for pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an invaluable tool for synthesizing bioactive molecules across various therapeutic areas. As scientific advancements continue to unfold, this compound is poised to remain at the forefront of innovation in drug discovery and beyond.

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